(E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl benzo[d][1,3]dioxole-5-carboxylate
Description
The compound (E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl benzo[d][1,3]dioxole-5-carboxylate is a synthetic ester featuring a benzo[d][1,3]dioxole carboxylate core conjugated to a methoxyphenyl group via an (E)-configured vinylpyridine linker. Its structure combines aromatic, heterocyclic, and ester functionalities, which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
[2-methoxy-4-[(E)-2-pyridin-4-ylethenyl]phenyl] 1,3-benzodioxole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO5/c1-25-20-12-16(3-2-15-8-10-23-11-9-15)4-6-19(20)28-22(24)17-5-7-18-21(13-17)27-14-26-18/h2-13H,14H2,1H3/b3-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLTXSISMOPYQJO-NSCUHMNNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC2=CC=NC=C2)OC(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C2=CC=NC=C2)OC(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl benzo[d][1,3]dioxole-5-carboxylate typically involves a multi-step process. One common approach starts with the preparation of the benzo[d][1,3]dioxole core, followed by the introduction of the carboxylate group. The vinyl group is then added through a Heck reaction, which involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst. The final step involves the methoxylation of the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of high-throughput screening for catalyst optimization can significantly enhance the overall process.
Chemical Reactions Analysis
Types of Reactions
(E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl benzo[d][1,3]dioxole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The vinyl group can be reduced to an ethyl group.
Substitution: The pyridinyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of (E)-2-hydroxy-4-(2-(pyridin-4-yl)vinyl)phenyl benzo[d][1,3]dioxole-5-carboxylate.
Reduction: Formation of (E)-2-methoxy-4-(2-(pyridin-4-yl)ethyl)phenyl benzo[d][1,3]dioxole-5-carboxylate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, (E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl benzo[d][1,3]dioxole-5-carboxylate is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a potential candidate for the treatment of various diseases, including cancer and inflammatory disorders.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique electronic properties make it suitable for use in organic electronics and as a component in photovoltaic cells.
Mechanism of Action
The mechanism of action of (E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl benzo[d][1,3]dioxole-5-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. The compound’s ability to form hydrogen bonds and π-π interactions plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogs and Functional Group Variations
Key structural analogs include derivatives with benzo[d][1,3]dioxole, methoxyphenyl, or ester-based motifs. Below is a comparative analysis:
Table 1: Structural and Functional Group Comparison
*Calculated based on standard atomic weights.
Key Observations :
- The benzo[d][1,3]dioxole moiety, shared with compound 74 , is associated with enhanced metabolic stability compared to simpler esters like ethyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate .
Physicochemical Properties
Table 2: Predicted Physicochemical Properties
| Compound Name | LogP* | Solubility (mg/mL) | Polar Surface Area (Ų) |
|---|---|---|---|
| Target Compound | ~3.1 | ~0.05 (low) | ~90.2 |
| Compound 74 | ~2.8 | ~0.1 | ~110.5 |
| Ethyl (E)-3-(4-hydroxy...) | ~1.5 | ~10.0 | ~70.3 |
*Calculated using Lipinski’s rules.
Analysis :
- The target compound’s higher LogP (3.1) compared to compound 74 (2.8) suggests greater lipophilicity, likely due to the vinylpyridine group. This may reduce aqueous solubility but enhance membrane permeability.
- Simpler esters (e.g., ) exhibit higher solubility due to smaller size and fewer aromatic rings.
Biological Activity
(E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl benzo[d][1,3]dioxole-5-carboxylate is an organic compound that has garnered attention for its diverse biological activities. This article explores the compound's biological properties, including its anticancer, anti-inflammatory, and antimicrobial activities, as well as its mechanisms of action and potential therapeutic applications.
Chemical Structure
The compound belongs to the stilbene class and features a methoxy group on both the phenyl and benzoate rings, along with a pyridinyl group attached to the vinyl linkage. Its IUPAC name is:
Molecular Formula
The molecular formula is , with a molecular weight of 365.39 g/mol.
Anticancer Activity
Recent studies have evaluated the anticancer potential of similar compounds within the stilbene family. For instance, derivatives with structural similarities have shown significant antiproliferative effects against various cancer cell lines, including hepatocellular carcinoma (HepG2) and breast cancer (MCF-7). The mechanism often involves inhibition of key protein kinases such as EGFR, HER2, and VEGFR2.
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| 6b | HepG2 | 0.279 | EGFR Inhibition |
| 6b | MCF-7 | 0.224 | HER2 Inhibition |
| 6b | MDA-MB-231 | 0.565 | CDK2 Inhibition |
| 6b | Other | 0.886 | VEGFR2 Inhibition |
These findings suggest that the compound can induce caspase-dependent apoptosis and cell cycle arrest at the G2/M phase, indicating its potential as a therapeutic agent in cancer treatment .
Anti-inflammatory Activity
The anti-inflammatory properties of stilbene derivatives are also noteworthy. Some studies indicate that these compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α. The structural features of (E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl benzo[d][1,3]dioxole might contribute to its ability to interact with inflammatory mediators.
The biological activity of (E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl benzo[d][1,3]dioxole is believed to stem from its interaction with various molecular targets:
- Kinase Inhibition : The compound shows potent inhibitory activity against several kinases involved in cancer progression.
- Apoptosis Induction : It promotes apoptosis through caspase activation pathways.
- Cell Cycle Regulation : The compound can induce cell cycle arrest at specific phases, particularly G2/M.
Case Studies
A notable case study examined a series of compounds structurally related to (E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl benzo[d][1,3]dioxole. These compounds were tested for their efficacy against various cancer cell lines and demonstrated promising results in vitro:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
